A1 Adenosine Receptor Affinity: Target Compound vs. 1,3-Dipropyl-8-phenylxanthine Parent Scaffold
4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide exhibits a Ki of 7 nM at rat adenosine A1 receptors in CNS binding assays, representing a 2.5-fold reduction in affinity compared to the unsubstituted parent compound 1,3-dipropyl-8-phenylxanthine (Ki = 2.8 nM) [1]. This modest affinity cost is offset by the gain of a conjugation-competent carboxamide group, enabling downstream applications that the parent scaffold cannot support [2].
| Evidence Dimension | Binding affinity (Ki) at adenosine A1 receptor |
|---|---|
| Target Compound Data | Ki = 7 nM |
| Comparator Or Baseline | 1,3-Dipropyl-8-phenylxanthine (CAS 128784): Ki = 2.8 nM |
| Quantified Difference | 2.5-fold lower affinity for target compound (7 nM vs. 2.8 nM) |
| Conditions | Displacement of [³H]-cyclohexyladenosine (CHA) binding to rat brain cortical membranes; rat A1 adenosine receptors |
Why This Matters
The target compound retains low nanomolar A1 affinity suitable for most antagonist applications while uniquely providing a carboxamide handle for bioconjugation—a trade-off that is quantifiable and acceptable for probe development purposes.
- [1] BindingDB Entry BDBM50021453 (CHEMBL156627). Ki = 7 nM at rat adenosine A1 receptor. BindingDB; BindingDB Entry BDBM82025. Ki = 2.8 nM at rat adenosine A1 receptor for 1,3-dipropyl-8-phenylxanthine. BindingDB. View Source
- [2] Daly JW, Padgett WL, Shamim MT. Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents. J Med Chem. 1986;29:1520-4. PMID: 3016270. View Source
